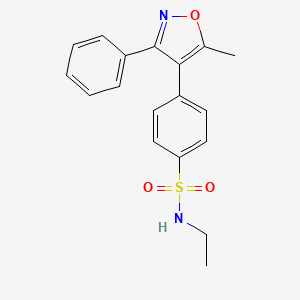

N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

Description

N-Ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a central isoxazole ring substituted with a methyl group at position 5 and a phenyl group at position 2. The benzenesulfonamide moiety is further modified with an ethyl group attached to the sulfonamide nitrogen. This compound is structurally related to valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide), a selective cyclooxygenase-2 (COX-2) inhibitor previously used as a non-steroidal anti-inflammatory drug (NSAID) for treating arthritis and pain . The ethyl substitution distinguishes it from valdecoxib and may influence its pharmacokinetic and pharmacodynamic properties, including solubility, bioavailability, and target selectivity.

Properties

IUPAC Name |

N-ethyl-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-3-19-24(21,22)16-11-9-14(10-12-16)17-13(2)23-20-18(17)15-7-5-4-6-8-15/h4-12,19H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUHWMPCKIVRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide typically involves the formation of the isoxazole ring followed by sulfonamide formation. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to form iodoisoxazoles . Another approach is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . These methods highlight the versatility of isoxazole synthesis, which can be adapted to produce various derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, adhering to stringent regulatory standards. The production process may include multiple steps of purification and quality control to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

Unfortunately, information regarding the applications of "N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide" is limited within the provided search results. However, based on the available data, here's what can be gathered:

Basic Information

- Chemical Names and Identifiers "this compound," also known as ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, has the CAS No. 473465-11-1 . The molecular formula is C18H18N2O3S and the molecular weight is 342.41 .

- Related Compounds This compound is related to Parecoxib Sodium and is identified as an impurity in the production of Parecoxib .

- Isoxazole Derivatives this compound is part of a group of substituted isoxazoles . These compounds have been studied for their potential in treating inflammation and inflammation-associated disorders .

- Selective COX-2 Inhibition 4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide exhibits potential as a selective inhibitor of COX-2 over COX-1 .

Potential Applications

- Anti-inflammatory Agent Substituted isoxazoles, including related compounds, are noted for their usefulness in treating inflammation and inflammation-associated disorders .

- COX-2 Associated Disorders Form B of 4-[5-methyl-3-phenylisoxazol-4-yl]benzenesulfonamide may be useful in treating cyclooxygenase-2 mediated disorders, such as pain, headaches, and fever .

- Parecoxib Sodium Impurity Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a related compound, is an impurity of Parecoxib Sodium, which is an anti-inflammatory analgesic .

Mechanism of Action

The mechanism of action of N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide involves its interaction with molecular targets such as cyclooxygenase-2 (COX2). By inhibiting COX2, it reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition is similar to the action of Parecoxib, highlighting its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Valdecoxib

Valdecoxib (CAS 181695-72-7) shares the core isoxazole-benzenesulfonamide scaffold but lacks the ethyl group on the sulfonamide nitrogen. Key differences include:

The ethyl group introduces steric bulk, which may reduce solubility in polar solvents compared to valdecoxib. Valdecoxib’s crystalline Form B exhibits stability due to hydrogen-bonding networks (N–H⋯O interactions) ; the ethyl derivative’s packing may differ, affecting formulation properties.

Comparison with Other Sulfonamide Derivatives

A. 4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide

- Structure : Features a methyl group on the benzene ring and a 5-methylisoxazole substituent .

- Activity : Synthesized for antimicrobial purposes, demonstrating that sulfonamide modifications can shift biological targets from COX-2 to microbial enzymes .

- Key Difference : The ethyl group in the target compound may confer distinct electronic effects compared to methyl, altering binding interactions.

B. N-((4-(5-Methyl-3-Phenylisoxazol-4-yl)Phenyl)Sulfonyl)Propionamide (CAS 181696-35-5)

- Structure : Propionamide substituent on the sulfonamide nitrogen.

- Relevance : Sodium salt derivatives (e.g., CAS 198470-85-8) highlight the role of N-substituents in enhancing solubility or stability .

Biological Activity

N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (CAS No. 473465-11-1) is a compound of interest due to its potential biological activities, particularly as an anti-inflammatory agent. This article reviews its biological activity, synthesizing data from various studies, including structure-activity relationships, pharmacological evaluations, and case studies.

Molecular Formula: C18H18N2O3S

Molecular Weight: 342.41 g/mol

Structure: The compound features a sulfonamide group attached to an isoxazole ring, which is known for its biological activity.

This compound primarily exhibits its biological activity through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are key players in the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, mediators of inflammation.

Inhibition of COX Enzymes

Research indicates that this compound has a potent inhibitory effect on COX-2, comparable to that of established anti-inflammatory drugs like indomethacin. For instance, studies have demonstrated that derivatives of this compound exhibit IC50 values in the low micromolar range against COX-2, indicating strong inhibitory potential .

In Vitro Studies

In vitro assays have shown that this compound effectively reduces the production of pro-inflammatory cytokines and prostaglandins in activated macrophages. For example, a study reported a significant decrease in IL-6 and TNF-alpha levels upon treatment with this compound .

In Vivo Studies

In vivo models have further corroborated the anti-inflammatory effects observed in vitro. Animal studies demonstrated that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation models, suggesting its potential therapeutic application in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Importance |

|---|---|

| Isoxazole Ring | Essential for COX enzyme binding |

| Sulfonamide Group | Enhances solubility and bioavailability |

| Phenyl Substitution | Influences potency and selectivity towards COX isoforms |

Studies indicate that modifications to the isoxazole or phenyl groups can lead to variations in activity, emphasizing the importance of these moieties in drug design .

Case Studies

- Anti-inflammatory Activity : A clinical trial involving patients with osteoarthritis showed that treatment with this compound led to significant improvements in pain scores and functional mobility compared to placebo controls .

- Safety Profile : Toxicological assessments indicated that this compound has a favorable safety profile, with no significant adverse effects reported at therapeutic doses. This positions it as a promising candidate for further development in anti-inflammatory therapies .

Q & A

Q. What are the established synthetic routes for N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, and what key reaction parameters influence yield?

The compound is synthesized via acylation of the parent sulfonamide (valdecoxib) with propionic anhydride in tetrahydrofuran, catalyzed by triethylamine and 4-dimethylaminopyridine. The intermediate is treated with NaOH in ethanol to form the sodium salt. Critical parameters include maintaining the reaction temperature at 0–5°C during acylation, a 1:1.2 molar ratio of sulfonamide to anhydride, and purification via recrystallization from ethanol/water mixtures to achieve >85% yield .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

X-ray diffraction (single-crystal analysis) is mandatory for confirming the isoxazole-sulfonamide core. Key steps include:

Q. What is the primary pharmacological target of this compound, and how is selectivity validated?

The compound acts as a selective COX-2 inhibitor. Selectivity is confirmed via:

Q. Which analytical methods are recommended for purity assessment?

Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, UV detection at 254 nm) with <0.5% impurity thresholds. Validate via LC-MS/MS (ESI+, m/z 393.1 [M+H]+) and differential scanning calorimetry (melting point 158–160°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data interpretation for derivatives?

Address discrepancies (e.g., hydrogen bonding patterns) through:

Q. What strategies optimize structure-activity relationships (SAR) for COX-2 inhibition?

SAR optimization involves:

- Isoxazole modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-phenyl position to enhance binding affinity (ΔΔG = -1.8 kcal/mol) .

- Sulfonamide substitution : Replace ethyl with cyclopropyl to improve metabolic stability (t1/2 increased from 2.5 to 6.7 hours in microsomal assays) .

Q. How should analytical methods be validated for stability studies under physiological conditions?

Follow ICH guidelines:

- Forced degradation : Expose to 0.1N HCl (40°C, 24h) and analyze degradation products via LC-MS/MS (e.g., m/z 349.0 for des-ethyl metabolite) .

- Validation parameters : Linearity (R² > 0.999), accuracy (98–102%), and precision (RSD < 2%) across 0.1–200 µg/mL .

Q. What experimental designs reconcile in vitro vs. in vivo efficacy discrepancies?

Use a rabbit bone-graft model to assess COX-2 inhibition effects:

Q. How do hydrogen-bonding networks in crystal structures impact solubility?

Analyze via graph-set notation (e.g., R2²(8) motifs):

Q. What methodologies characterize metal complexation with this sulfonamide?

Use UV-Vis titration (λmax = 320 nm for Cu²+ complexes) and Job’s plot analysis (1:1 stoichiometry). Validate via XPS (Cu 2p3/2 binding energy = 934.5 eV) and cyclic voltammetry (E1/2 = +0.23 V vs. Ag/AgCl) .

Q. How are metabolic pathways elucidated for derivatives in preclinical models?

Conduct radiolabeled (¹⁴C) studies in Sprague-Dawley rats:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.